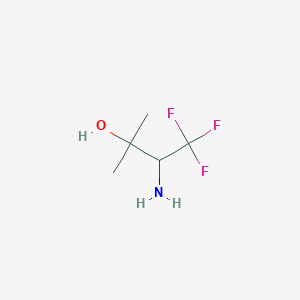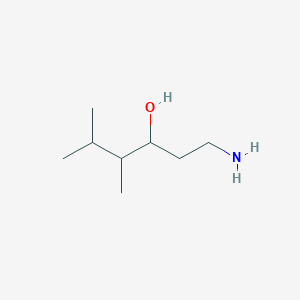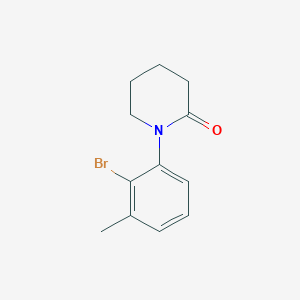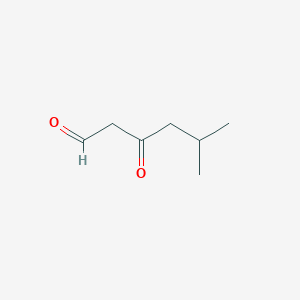![molecular formula C10H15ClO4 B13203271 Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203271.png)
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves multiple steps, typically starting with the preparation of the spirocyclic core. The reaction conditions often include the use of chlorinating agents and methoxy substituents under controlled temperatures and pressures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves the careful handling of reagents and solvents to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate: Similar in structure but with a propyl group instead of a methoxy group.
Methyl 1-oxaspiro[2.5]octane-2-carboxylate: Lacks the chlorine and methoxy substituents, making it less reactive.
Uniqueness
Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of new compounds .
Propriétés
Formule moléculaire |
C10H15ClO4 |
|---|---|
Poids moléculaire |
234.67 g/mol |
Nom IUPAC |
methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-13-7-3-5-9(6-4-7)10(11,15-9)8(12)14-2/h7H,3-6H2,1-2H3 |
Clé InChI |
VQRLHKKUYZVACQ-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC2(CC1)C(O2)(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
![1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine](/img/structure/B13203209.png)

![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203229.png)

amine](/img/structure/B13203234.png)
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)





